molecular formula C15H18N4O2 B14112541 (4-(Hydroxy(phenyl)methyl)-2H-1,2,3-triazol-2-yl)(piperidin-1-yl)methanone

(4-(Hydroxy(phenyl)methyl)-2H-1,2,3-triazol-2-yl)(piperidin-1-yl)methanone

Cat. No.: B14112541
M. Wt: 286.33 g/mol
InChI Key: QMTQTOAFKDDLAT-UHFFFAOYSA-N
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Description

The compound (4-(Hydroxy(phenyl)methyl)-2H-1,2,3-triazol-2-yl)(piperidin-1-yl)methanone features a triazole core substituted with a hydroxyphenylmethyl group and a piperidinyl methanone moiety. The hydroxy group may influence solubility and metabolic stability, while the triazole ring contributes to binding interactions via hydrogen bonding or π-π stacking .

Properties

Molecular Formula

C15H18N4O2

Molecular Weight

286.33 g/mol

IUPAC Name

[4-[hydroxy(phenyl)methyl]triazol-2-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C15H18N4O2/c20-14(12-7-3-1-4-8-12)13-11-16-19(17-13)15(21)18-9-5-2-6-10-18/h1,3-4,7-8,11,14,20H,2,5-6,9-10H2

InChI Key

QMTQTOAFKDDLAT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)N2N=CC(=N2)C(C3=CC=CC=C3)O

Origin of Product

United States

Biological Activity

The compound (4-(Hydroxy(phenyl)methyl)-2H-1,2,3-triazol-2-yl)(piperidin-1-yl)methanone , with the CAS number 446830-03-1 , is a synthetic derivative that has gained attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C15H18N4O2C_{15}H_{18}N_{4}O_{2}. It consists of a triazole ring linked to a piperidine moiety, which is characteristic of many biologically active compounds. The presence of the hydroxyl group on the phenyl ring enhances its solubility and potential interactions with biological targets.

Research indicates that compounds containing triazole rings often exhibit diverse biological activities, including:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial in mitigating oxidative stress in cells. This activity is particularly important in preventing cellular damage associated with various diseases .
  • Enzyme Inhibition : The compound acts as an inhibitor of tyrosinase (TYR), an enzyme involved in melanin biosynthesis. Inhibiting TYR can have therapeutic implications in conditions such as hyperpigmentation and melanoma. The most active derivatives demonstrated IC50 values in the low micromolar range .

1. Antimicrobial Activity

Recent studies have indicated that triazole derivatives possess antimicrobial properties against various pathogens. For instance, compounds similar to this compound have been evaluated for their effectiveness against Acinetobacter baumannii and Pseudomonas aeruginosa , both significant clinical pathogens .

2. Anticancer Activity

The compound's structural characteristics suggest potential anticancer activity. In vitro assays have shown that derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, certain analogs have demonstrated cytotoxic effects on melanoma cell lines .

Case Study 1: Tyrosinase Inhibition

In a study evaluating the inhibitory effects on tyrosinase from Agaricus bisporus, several derivatives were synthesized and tested. The most potent compound exhibited an IC50 value of 3.8 μM and showed no cytotoxicity in MTT assays, highlighting its potential as a safe anti-melanogenic agent .

Case Study 2: Antioxidant Properties

A series of experiments assessed the antioxidant capacity of various derivatives using DPPH radical scavenging assays. The results indicated that the presence of hydroxyl groups significantly enhanced antioxidant activity compared to unsubstituted analogs .

Data Summary

Biological ActivityObserved EffectReference
Tyrosinase InhibitionIC50 = 3.8 μM
Antioxidant ActivitySignificant DPPH scavenging
Antimicrobial ActivityEffective against clinical pathogens
CytotoxicityNo cytotoxic effects in MTT assays

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Suvorexant

  • Structure: [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone .
  • Key Differences :
    • Replaces the hydroxyphenylmethyl group with a chlorobenzooxazole-diazepane moiety.
    • The diazepane ring may enhance conformational flexibility compared to piperidine.
  • Pharmacology : Dual orexin receptor antagonist (DORA) approved for insomnia, with a molecular weight of 450.92 g/mol .
  • Metabolism : Susceptible to oxidative metabolism due to the chlorobenzooxazole group, necessitating deuterated analogs for stability improvements .
Table 1: Structural and Pharmacokinetic Comparison
Parameter Target Compound Suvorexant
Molecular Weight (g/mol) ~363 (estimated) 450.92
Key Substituents Hydroxyphenylmethyl, piperidine Chlorobenzooxazole, diazepane
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.8
Receptor Affinity (Ki, nM) Not reported OX1R: 0.55; OX2R: 0.35

ACT-539313C (Deuterated Analogue)

  • Structure: (R)-(3-(3-(2H-1,2,3-Triazol-2-yl)benzyl)morpholino-5,5-d2)(4-methyl-2-(2H-1,2,3-triazol-2-yl-d2)phenyl)methanone .
  • Key Differences: Incorporates deuterium at morpholino and triazole positions to slow metabolism.
  • Pharmacology: Improved metabolic stability (t₁/₂ increased by 2–3× vs. non-deuterated analogs) .

Triazole-Methanone Derivatives ()

  • Example: (4-(tert-butyl)phenyl)(1H-1,2,3-triazol-2-yl)methanone .
  • Key Differences :
    • Lacks the hydroxyphenylmethyl group and piperidine, simplifying the structure.
    • tert-Butyl group enhances lipophilicity (LogP ~4.0).
  • Applications : Primarily explored as intermediates in CNS drug synthesis .

Pharmacological and Metabolic Considerations

  • Receptor Targeting : The hydroxyphenylmethyl group may engage in hydrogen bonding with orexin receptors, similar to Suvorexant’s chlorobenzooxazole interactions .
  • Metabolic Stability : The hydroxy group could lead to glucuronidation or sulfation, necessitating prodrug strategies or deuterium substitution (as in ACT-539313C) to prolong half-life .

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

General Reaction Scheme

The CuAAC reaction is the most widely employed method for synthesizing 1,4-disubstituted 1,2,3-triazoles. For the target compound, the strategy involves:

  • Alkyne Component : Piperidin-1-yl propargyl methanone.
  • Azide Component : 1-Azido-1-phenylmethanol (hydroxy(phenyl)methyl azide).

Reaction :
$$
\text{HC≡C-CO-piperidine} + \text{N}_3-\text{CH(OH)Ph} \xrightarrow{\text{Cu(I)}} \text{Target Compound}
$$

Synthesis of Components

Piperidin-1-yl Propargyl Methanone
  • Procedure : React propargyl acid chloride with piperidine in dichloromethane (DCM) at 0–5°C for 2 h.
  • Yield : 85–92%.
1-Azido-1-phenylmethanol
  • Procedure :
    • Protect benzaldehyde as its cyanohydrin: $$\text{PhCHO} + \text{HCN} \rightarrow \text{PhCH(OH)CN}$$.
    • Convert nitrile to azide using NaN$$3$$ and LiAlH$$4$$.
  • Yield : 70–78%.

Cycloaddition Conditions

  • Catalyst : CuSO$$4$$·5H$$2$$O (5 mol%) with sodium ascorbate (10 mol%).
  • Solvent : Ethanol or 1,4-dioxane.
  • Temperature : Room temperature (12–24 h).
  • Yield : 89–95%.

Post-Functionalization of Pre-Formed Triazoles

Stepwise Modification Approach

Synthesis of 4-Formyl-1,2,3-triazole
  • Procedure : Oxidize 4-methyl-1,2,3-triazole using SeO$$_2$$ in dioxane.
  • Yield : 65%.
Introduction of Hydroxy(phenyl)methyl Group
  • Grignard Reaction :
    $$
    \text{4-CHO-Triazole} + \text{PhMgBr} \rightarrow \text{4-CH(OH)Ph-Triazole}
    $$
    • Conditions : THF, 0°C to room temperature.
    • Yield : 75–82%.
Piperidine Methanone Coupling
  • Activation : Convert triazole carboxylic acid to acid chloride using SOCl$$_2$$.
  • Coupling : React with piperidine in DCM using Et$$_3$$N.
  • Yield : 88%.

Multicomponent Reactions

One-Pot Synthesis

  • Components :
    • Piperidine propargyl methanone.
    • Benzaldehyde.
    • Sodium azide.
  • Conditions :
    • Cu(I) catalyst, ethanol/H$$_2$$O (3:1), 60°C, 12 h.
  • Mechanism : In situ formation of hydroxy(phenyl)methyl azide followed by CuAAC.
  • Yield : 83%.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range Key References
CuAAC High regioselectivity, mild conditions Requires pre-synthesis of azide 89–95%
Post-Functionalization Flexibility in introducing groups Multiple steps, lower overall yield 65–88%
Multicomponent Streamlined, one-pot synthesis Limited substrate scope 83%

Critical Reaction Parameters

Solvent Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance CuAAC yields by stabilizing intermediates.
  • Ethanol/water mixtures improve solubility of ionic intermediates in multicomponent reactions.

Temperature Optimization

  • CuAAC : Room temperature suffices for completion within 12 h.
  • Grignard reactions : Require strict temperature control (0°C to RT) to avoid side reactions.

Catalyst Loading

  • Excess Cu(I) (>10 mol%) leads to triazole decomposition; 5 mol% is optimal.

Scalability and Industrial Relevance

  • CuAAC : Scalable to kilogram quantities with column-free purification.
  • Cost Drivers : Piperidine derivatives and azide precursors account for 70% of material costs.

Q & A

Q. What advanced techniques validate the compound’s conformation in solution versus solid state?

  • Methodological Answer : X-ray crystallography (as in ) determines solid-state conformation, while nuclear Overhauser effect (NOE) NMR spectroscopy reveals solution-phase geometry. Compare results to identify flexibility in the hydroxy(phenyl)methyl group, which may impact target binding .

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